

Application Notes and Protocols for HD-800 in Preclinical Research

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Compound of Interest

Compound Name: HD-800

Cat. No.: B1192844

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HD-800 is a high-affinity, selective inhibitor of tubulin that binds to the colchicine site, making it a valuable tool for studying microtubule dynamics.^{[1][2]} Its carbon-11 labeled counterpart, **[11C]HD-800**, is a promising positron emission tomography (PET) radiotracer for the in vivo imaging of microtubules.^{[1][2][3]} This agent readily crosses the blood-brain barrier, enabling the non-invasive visualization and quantification of microtubule density and distribution in the central nervous system (CNS) and peripheral organs.^{[1][4]}

Dysregulation of microtubule function is a key pathological feature in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in cancers such as glioblastoma.^{[1][4]} Therefore, **[11C]HD-800** presents a significant opportunity for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics targeting microtubules.^{[2][4]}

These application notes provide an overview of the potential uses of **[11C]HD-800** in specific disease models and include a general protocol for its use in preclinical PET imaging studies.

Potential Applications in Specific Disease Models

While detailed protocols for the application of **[11C]HD-800** in specific disease models are still emerging, its properties make it a highly relevant tool for investigating the following conditions:

Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)

Rationale: Microtubule destabilization and axonal transport defects are early events in the pathogenesis of many neurodegenerative diseases.[1][4] [11C]HD-800 PET imaging could be employed to:

- Assess microtubule density and integrity in brain regions affected by the disease.
- Monitor disease progression by tracking changes in microtubule stability over time.
- Evaluate the in vivo efficacy of microtubule-stabilizing drugs.

Cancers (e.g., Glioblastoma)

Rationale: Microtubules are a validated target for many anti-cancer drugs. The expression of different tubulin isotypes can influence tumor aggressiveness and drug resistance. [11C]HD-800 PET imaging could be utilized to:

- Characterize microtubule density in tumors, which may correlate with tumor grade and prognosis.
- Predict response to anti-microtubule chemotherapy by assessing target availability.
- Monitor treatment response by detecting changes in microtubule dynamics within the tumor.

Quantitative Data Summary

The following tables summarize the biodistribution and specific binding of [11C]HD-800 in healthy male white mice.

Table 1: Biodistribution of [11C]HD-800 in Healthy Male White Mice

Organ	5 min (%ID/g \pm SD)	30 min (%ID/g \pm SD)	60 min (%ID/g \pm SD)
Brain	3.5 \pm 0.6	5.0 \pm 0.5	1.5 \pm 0.84
Blood	4.2 \pm 0.9	3.8 \pm 0.7	2.5 \pm 0.5
Heart	3.9 \pm 0.5	3.2 \pm 0.4	1.8 \pm 0.3
Lungs	5.1 \pm 0.8	4.5 \pm 0.6	2.9 \pm 0.4
Spleen	2.8 \pm 0.4	2.5 \pm 0.3	1.5 \pm 0.2
Pancreas	3.1 \pm 0.5	2.9 \pm 0.4	1.9 \pm 0.3
Muscles	2.5 \pm 0.4	2.2 \pm 0.3	1.4 \pm 0.2
Liver	8.5 \pm 1.2	9.2 \pm 1.5	7.8 \pm 1.1
Kidney	7.9 \pm 1.1	8.5 \pm 1.3	6.9 \pm 1.0

(Data sourced from ex vivo biodistribution studies in male white mice (n=4).[\[1\]](#))

Table 2: Specific Binding of **[11C]HD-800** in Various Organs

Organ	Specific Binding (%)
Brain	75
Muscle	55
Heart	50
Lungs	43
Blood	37
Pancreas	30

(Data determined by blocking experiments with unlabeled **HD-800** (5 mg/kg, i.v.) at 30 minutes post-injection.[\[1\]](#)[\[5\]](#))

Experimental Protocols

The following is a general protocol for in vivo PET imaging with **[11C]HD-800** in a mouse model, based on initial preclinical studies. Researchers should adapt this protocol based on their specific experimental needs and animal models.

General Protocol for [11C]HD-800 PET/CT Imaging in Mice

1. Animal Preparation:

- **Animal Model:** Male white mice (or a relevant disease model, e.g., transgenic Alzheimer's mice, glioblastoma xenograft mice).
- **Acclimatization:** Acclimatize animals to the housing facility for at least one week before the imaging study.
- **Fasting:** Fasting is not explicitly required for **[11C]HD-800** imaging, but consistent feeding schedules are recommended to reduce variability.
- **Anesthesia:** Anesthetize the mouse with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance in oxygen).

2. Radiotracer Administration:

- **Dose:** Prepare a dose of **[11C]HD-800** (e.g., 3.7 ± 0.74 MBq) in a sterile saline solution containing 10% ethanol.
- **Route of Administration:** Intravenous (i.v.) tail vein injection is the standard route.
- **Volume:** The injection volume should be kept low (e.g., ~100 μ L) to avoid physiological disturbances.

3. PET/CT Imaging:

- **Scanner:** A high-resolution small-animal PET/CT scanner (e.g., Trifoil Triumph II) is required.

[1]

- Positioning: Place the anesthetized animal on the scanner bed, ensuring the region of interest (e.g., brain or tumor) is within the field of view.
- CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
- PET Scan:
 - Start the dynamic PET scan immediately after the injection of **[11C]HD-800**.
 - Acquisition Time: A 60-minute dynamic acquisition is recommended to capture the tracer kinetics.[\[1\]](#)
 - Framing: Reconstruct the data into a series of time frames (e.g., 21 frames of increasing duration from 30 seconds to 5 minutes).[\[1\]](#)

4. Image Analysis:

- Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., 3D Fourier rebinning) with attenuation correction.
- Image Co-registration: Co-register the PET and CT images.
- Region of Interest (ROI) Analysis: Draw ROIs on the co-registered images for the brain, tumor, and other organs of interest.
- Quantification:
 - Calculate the percentage of injected dose per gram of tissue (%ID/g) for biodistribution analysis.
 - Generate time-activity curves (TACs) for kinetic modeling.
 - Calculate the standardized uptake value (SUV) for semi-quantitative analysis.

5. Blocking Study (for confirming specific binding):

- Procedure: In a separate cohort of animals, pre-administer a blocking dose of unlabeled **HD-800** (e.g., 5 mg/kg, i.v.) or another colchicine site binding ligand approximately 20 minutes

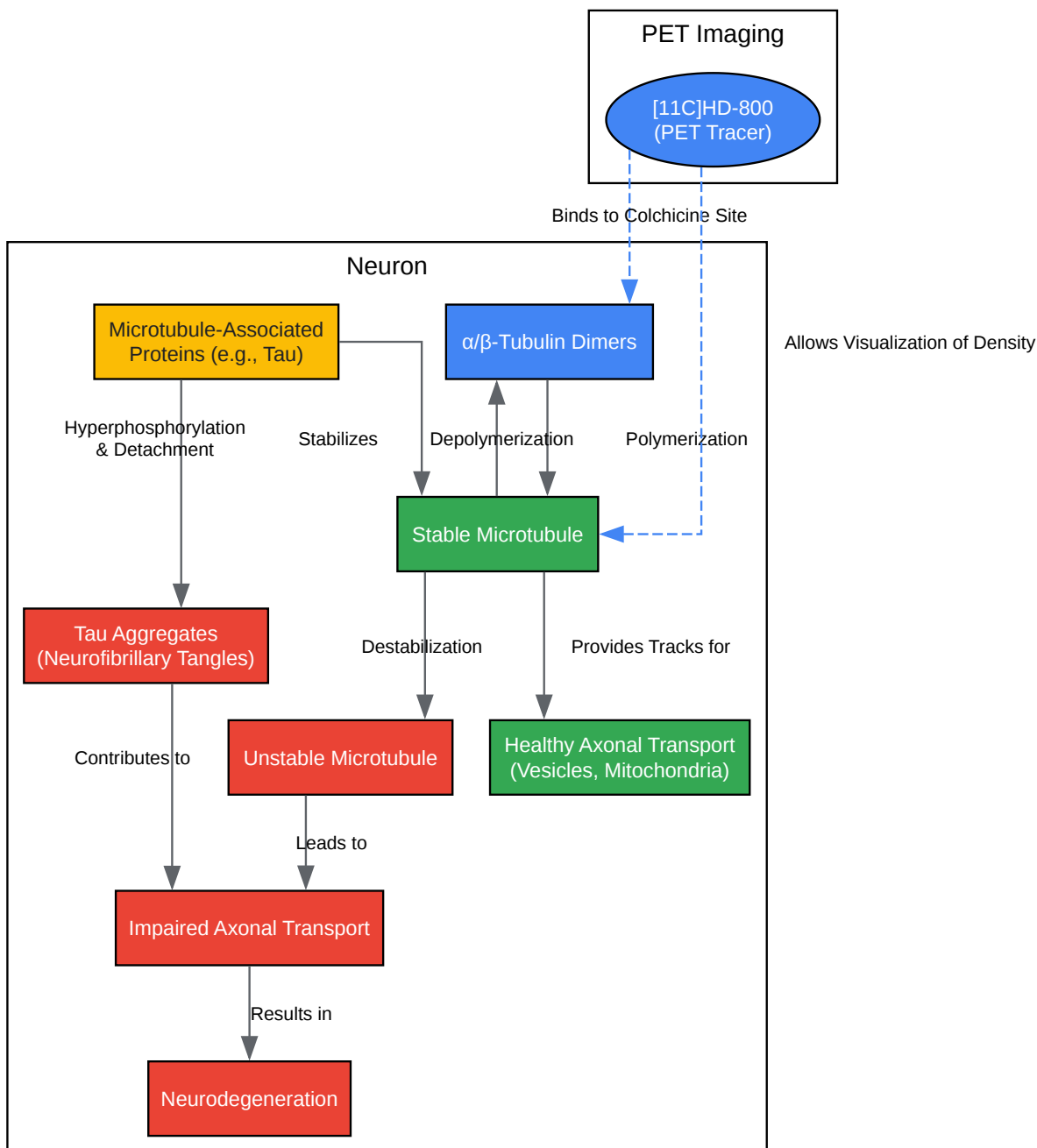
before the injection of [11C]HD-800.[\[1\]](#)

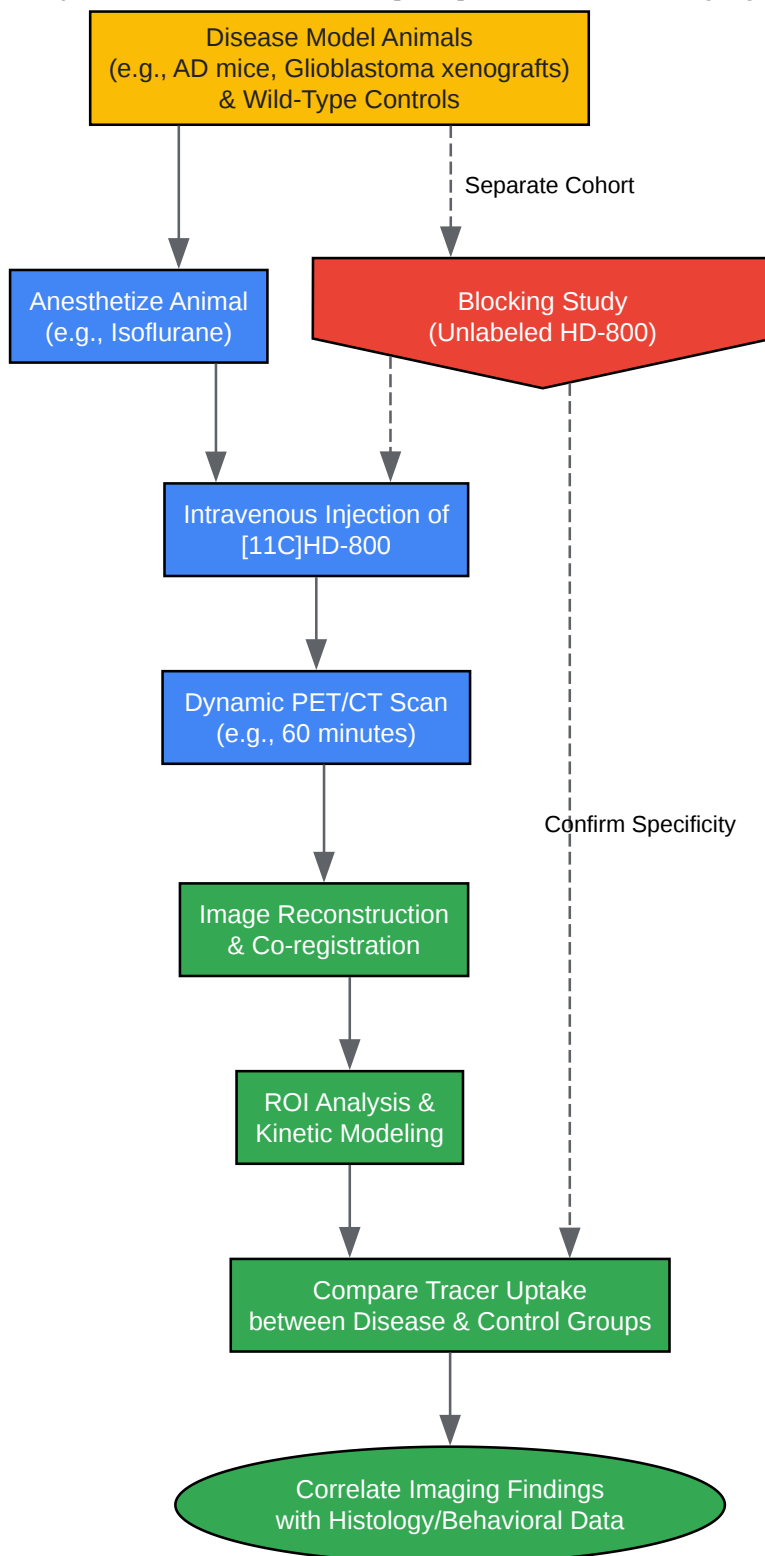
- Analysis: Compare the tracer uptake in the blocked animals to the baseline group to determine the specific binding.

Visualizations

Signaling Pathway: Microtubule Dynamics in Neuronal Health and Disease

Microtubule Dynamics in Neuronal Health and Disease



Experimental Workflow for [^{11}C]HD-800 PET Imaging[Click to download full resolution via product page](#)

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